H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH
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Overview
Description
The compound H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH is a peptide consisting of nine arginine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of arginine residues to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each arginine residue is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups on the arginine residues are removed using trifluoroacetic acid (TFA) to expose the amino groups for subsequent coupling reactions.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves:
Automated SPPS: Utilizing automated peptide synthesizers to perform repetitive cycles of coupling and deprotection.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a dry, stable product for storage and use.
Chemical Reactions Analysis
Types of Reactions
H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: undergoes various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: The amino groups in arginine residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Urea derivatives and other oxidized forms of arginine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Alkylated or acylated arginine residues.
Scientific Research Applications
H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Employed in studies of protein-protein interactions, cellular uptake mechanisms, and peptide transport.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a tool in biotechnology research.
Mechanism of Action
The mechanism of action of H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH involves its interaction with cellular membranes and proteins. The peptide’s high arginine content allows it to:
Bind to Negatively Charged Molecules: The positively charged guanidino groups in arginine residues facilitate binding to negatively charged molecules such as nucleic acids and phospholipids.
Penetrate Cell Membranes: The peptide can penetrate cell membranes through endocytosis or direct translocation, making it an effective delivery vehicle for therapeutic agents.
Activate Signaling Pathways: Interaction with specific receptors or enzymes can activate intracellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: can be compared with other polyarginine peptides, such as:
H-Arg-arg-arg-arg-arg-arg-OH: A shorter peptide with six arginine residues, used in similar applications but with different efficiency and cellular uptake properties.
H-Arg-arg-arg-arg-arg-arg-arg-arg-OH: An eight-arginine peptide with slightly different biological activity and membrane penetration capabilities.
H-Arg-arg-arg-arg-arg-arg-arg-arg-arg-arg-OH: A ten-arginine peptide with enhanced cellular uptake but potentially increased cytotoxicity.
The uniqueness of This compound lies in its optimal length for balancing cellular uptake efficiency and biological activity, making it a valuable tool in various research and therapeutic applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKPNYCNUKOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H110N36O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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